molecular formula C14H21N3O4S B13301582 N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide

N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13301582
M. Wt: 327.40 g/mol
InChI Key: WCYBWXDKNVNAME-UHFFFAOYSA-N
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Description

N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a cyclohexyl ethyl backbone linked to a 4-nitrobenzenesulfonamide group, a structural motif commonly investigated for its potential to act as a key intermediate or building block in the synthesis of more complex bioactive molecules . Compounds within this chemical class, particularly those containing the hydroxyethylamine (HEA) scaffold, have been extensively studied for their ability to function as potent inhibitors of viral proteases . The molecular structure of this sulfonamide suggests potential application as a transition-state mimic, which could be leveraged in the development of novel antiviral agents, specifically targeting retroviral proteases such as HIV protease . The 4-nitrobenzene sulfonamide (Nosyl) group is a valuable protecting group in organic synthesis, particularly for primary amines, enabling complex multi-step synthetic routes for peptide mimetics and other pharmacologically active compounds . Researchers utilize this compound and its analogues in diverse areas, including the development of new synthetic methodologies, polymer chemistry, and material science . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H21N3O4S/c15-10-14(11-4-2-1-3-5-11)16-22(20,21)13-8-6-12(7-9-13)17(18)19/h6-9,11,14,16H,1-5,10,15H2

InChI Key

WCYBWXDKNVNAME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Intermediate

One of the most traditional and well-documented routes for synthesizing sulfonamide compounds, including this compound, involves the reaction of the corresponding sulfonyl chloride with an amine.

  • Stepwise synthesis :

    • Preparation of 4-nitrobenzene-1-sulfonyl chloride by chlorination of 4-nitrobenzenesulfonic acid using phosphorus oxychloride (POCl3) under controlled temperature conditions (ambient to 80 °C) in solvents such as acetonitrile and sulfolane.
    • Subsequent reaction of the sulfonyl chloride with the amine, here 2-amino-1-cyclohexylethyl or its aminomethylcyclohexyl analog, in aqueous ammonium hydroxide or other basic media to form the sulfonamide bond.
    • Isolation and purification by crystallization and washing steps to yield the target sulfonamide with high purity and yield (~80% reported in related sulfonamide syntheses).
  • Example from related compound synthesis : The synthesis of 2-amino-5-nitrobenzene-1-sulfonamide from 2-amino-5-nitrobenzenesulfonyl chloride shows a similar approach, with phosphorus oxychloride used for sulfonyl chloride formation and ammonium hydroxide for sulfonamide formation, achieving yields of approximately 82% with high purity (99% by HPLC).

Step Reagents/Conditions Outcome
1 4-nitrobenzenesulfonic acid + POCl3, acetonitrile/sulfolane, 75-80 °C, 3-5 h Formation of 4-nitrobenzene-1-sulfonyl chloride intermediate
2 Sulfonyl chloride + 2-amino-1-cyclohexylethyl amine in NH4OH (28-30%), <30 °C, 2 h Formation of this compound
3 Filtration, washing, drying Purified sulfonamide product with ~80% yield and >99% purity

Catalytic Methods Using Phosphonium Salt Systems

A patent discloses a method involving a ternary catalytic system including ethyltriphenylphosphonium bromide to facilitate N-alkyl-substituted sulfonamide formation by reacting sulfonamides with carboxylic esters. This method offers simple aftertreatment and moderate substrate scope but is limited by steric hindrance and substrate reactivity, especially with bulky groups like tert-butyl ethers.

  • This catalytic approach may be adapted for the preparation of this compound by selecting appropriate esters and sulfonamide substrates, though reaction yields tend to be lower compared to direct sulfonyl chloride methods.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield Range (%) References
Sulfonyl chloride intermediate + amine POCl3, acetonitrile/sulfolane, NH4OH, 20-80 °C High purity, well-established Use of corrosive reagents, multi-step ~80
Catalytic N-alkylation with phosphonium salt Ethyltriphenylphosphonium bromide, sulfonamide, ester Simple aftertreatment Limited substrate scope, steric hindrance Moderate
Reductive coupling of nitroarenes + sulfinates Pd/C or MIL-101(Fe) catalyst, sodium arylsulfinate One-step, mild, recyclable catalyst Requires specific catalysts, less documented for this compound High (variable)
Organocatalytic SuFEx reaction Sulfonyl fluoride, amine, NHC catalyst Mild, broad scope, scalable Emerging method, less documented for this compound High (reported for sulfonamides)

Research Discoveries and Insights

  • The sulfonyl chloride route remains the most reliable and widely used method for preparing sulfonamides like this compound due to its straightforward chemistry and high yields.
  • Catalytic systems employing phosphonium salts provide alternative synthetic pathways but face challenges in substrate compatibility and yield optimization.
  • Reductive coupling methods represent a significant advancement by enabling one-step sulfonamide formation from nitroarenes and sulfinates, potentially reducing hazardous reagent use and improving sustainability.
  • Organocatalytic SuFEx chemistry is a novel, promising approach that could revolutionize sulfonamide synthesis with mild, efficient, and scalable protocols.
  • Structural analogs of the compound, such as N-[2-(aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide, have been characterized with CAS 1578125-73-1 and molecular weight ~313.37 g/mol, confirming the feasibility of these synthetic approaches.

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

    Reduction: Formation of N-(2-Amino-1-cyclohexylethyl)-4-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The nitrobenzene sulfonamide moiety is of particular interest for its antimicrobial and anti-inflammatory properties, which could lead to the development of new drugs.

Industry: Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, potentially affecting cellular signaling pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Notable Properties/Applications Reference
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide 1795284-04-6 C₁₁H₁₇N₃O₄S 287.34 2-Amino-3-methylbutyl Intermediate; temporarily out of stock in global markets
N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide 1579172-63-6 C₁₃H₂₁N₃O₄S 315.39 Branched 1-amino-2,4-dimethylpentan-2-yl Higher molecular weight due to increased branching; no reported biological data
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride - C₈H₁₂ClN₃O₄S 281.72 2-Aminoethyl (hydrochloride salt) Water-soluble derivative; used in life science research
4-Amino-N-cyclopropylbenzene-1-sulfonamide 177785-41-0 C₉H₁₂N₂O₂S 212.27 Cyclopropylamine Building block for pharmaceuticals; marketed by LEAP CHEM
N-(4-Amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide 1154380-41-2 C₁₃H₁₃N₃O₄S 307.33 2-Nitrobenzene (positional isomer) Demonstrates impact of nitro-group positioning on reactivity

Key Observations

Substituent Effects on Molecular Weight and Solubility The cyclohexylethyl group in the target compound likely increases hydrophobicity compared to shorter-chain analogs like N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride (MW 281.72), which is water-soluble due to its hydrochloride salt . Branched analogs (e.g., CAS 1579172-63-6, MW 315.39) exhibit higher molecular weights but lack data on bioavailability or solubility .

Nitro-Group Positioning The positional isomer N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (CAS 1154380-41-2) highlights how nitro-group placement (para vs.

Applications and Availability Compounds like 4-Amino-N-cyclopropylbenzene-1-sulfonamide (CAS 177785-41-0) are marketed as intermediates, suggesting the target compound could serve similar roles in drug synthesis .

Biological Activity

N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H21N3O4S
  • Molecular Weight : 327.40 g/mol
  • CAS Number : 1568635-90-4

Antibacterial Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against various bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Listeria monocytogenes20

These findings suggest that the compound could be effective against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Case studies have demonstrated its effectiveness against various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
HepG2 (Liver Cancer)10.0

The data indicates that the compound exhibits promising cytotoxic effects, warranting further research into its mechanisms of action.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored as well. Inhibition studies revealed:

EnzymeInhibition Percentage (%)Reference
Alkaline Phosphatase75
Carbonic Anhydrase60

These findings highlight its potential role in therapeutic applications targeting enzyme-related diseases.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against a panel of pathogenic bacteria. The results indicated a strong correlation between the compound's structure and its antibacterial potency, particularly against resistant strains of Staphylococcus aureus.

Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of the compound revealed that it induces apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's potential as an anticancer agent.

Q & A

Q. How can researchers address batch-to-batch variability in pharmacological data?

  • Methodological Answer : Implement stringent quality control via HPLC-DAD and NMR purity checks . Use statistical tools (e.g., ANOVA) to compare biological replicates. For in vivo studies, standardize animal models (e.g., C57BL/6 mice) and dosing regimens (mg/kg, route of administration) to minimize confounding factors .

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